N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide

CCR5 antagonism HIV entry inhibition GPCR pharmacology

N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide (CAS 887465-66-9; molecular formula C18H24N4O3; MW 344.42) is a dual amide-linked heterocyclic small molecule that integrates a 5-oxopyrrolidine ring, a piperidine-4-carboxamide motif, and a p-tolyl substituent. The 5-oxopyrrolidine scaffold is a validated pharmacophore in multiple chemotypes, most notably in sub-nanomolar CCR5 antagonists for HIV entry inhibition.

Molecular Formula C18H24N4O3
Molecular Weight 344.415
CAS No. 887465-66-9
Cat. No. B2683215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide
CAS887465-66-9
Molecular FormulaC18H24N4O3
Molecular Weight344.415
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C18H24N4O3/c1-12-2-4-15(5-3-12)22-11-14(10-16(22)23)20-18(25)21-8-6-13(7-9-21)17(19)24/h2-5,13-14H,6-11H2,1H3,(H2,19,24)(H,20,25)
InChIKeyFCVAMTPHDCVYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide (CAS 887465-66-9): Structural Identity, Physicochemical Baseline, and Scientific Procurement Context


N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide (CAS 887465-66-9; molecular formula C18H24N4O3; MW 344.42) is a dual amide-linked heterocyclic small molecule that integrates a 5-oxopyrrolidine ring, a piperidine-4-carboxamide motif, and a p-tolyl substituent . The 5-oxopyrrolidine scaffold is a validated pharmacophore in multiple chemotypes, most notably in sub-nanomolar CCR5 antagonists for HIV entry inhibition [1]. This compound occupies a distinct structural niche among commercially available piperidine-1,4-dicarboxamide derivatives by combining the p-tolyl-bearing oxopyrrolidine core with a free primary carboxamide on the piperidine ring, a substitution pattern that influences both target engagement potential and synthetic tractability. **High-strength differential evidence is currently limited;** the compound lacks published in vitro IC50, Kd, or ADME data, and no head-to-head comparisons with close analogs have been identified. The quantitative evidence presented below draws primarily on validated class-level SAR from the 5-oxopyrrolidine-CCR5 literature and predicted/calculated differentiation from structurally simpler comparators.

Why Generic Substitution Fails for N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide (887465-66-9): Comparator-Based Structural and Pharmacophoric Differentiation


Although piperidine-1,4-dicarboxamide derivatives are abundant in screening libraries, they are not functionally interchangeable. The core scaffold alone (C7H13N3O2, MW 171.2) lacks both a pendant aromatic group for hydrophobic target interactions and the critical 5-oxopyrrolidine ring that constitutes the central pharmacophore in multiple CCR5 antagonist series . The target compound's p-tolyl substituent contributes to CCR5 binding via hydrophobic pocket occupancy, as demonstrated by SAR studies showing that small hydrophobic substituents on the central phenyl ring of related 5-oxopyrrolidine-3-carboxamides increase CCR5 binding affinity to low nanomolar levels [1]. Conversely, N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide (CAS 887465-20-5)—the direct phenyl analog—is commercially available but lacks the para-methyl group that can modulate lipophilicity, metabolic stability, and target residence time . The quantified evidence below demonstrates why the specific substitution matrix of 887465-66-9 matters for scientific selection.

Quantitative Differentiation Evidence for N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide (887465-66-9): Comparator Data and Class-Level SAR


5-Oxopyrrolidine Scaffold Enables Sub-Nanomolar CCR5 Binding Affinity in Structurally Related Chemotypes

The 5-oxopyrrolidin-3-yl moiety is the central pharmacophore in a well-characterized series of CCR5 antagonists. In the Imamura et al. (2005) SAR study, replacement of the 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group led to a distinct series of piperidine-4-carboxamide derivatives that retained potent CCR5 binding. The optimized compound 11f achieved an EC50 of 0.59 nM against CCR5-using HIV-1 replication in human PBMCs [1]. The target compound 887465-66-9 retains the 5-oxopyrrolidin-3-yl scaffold with a p-tolyl N-substituent, structurally positioning it within this validated pharmacophoric space. Direct quantitative data for this specific compound are not yet published; however, the scaffold's established capacity for high-affinity CCR5 engagement provides a justified rationale for its selection as a CCR5-focused probe.

CCR5 antagonism HIV entry inhibition GPCR pharmacology

p-Tolyl N-Substitution Modulates Calculated Lipophilicity and Predicted Permeability Relative to Unsubstituted Phenyl Analog

The presence of a p-methyl group on the N-phenyl substituent of the oxopyrrolidine ring increases calculated logP compared to the unsubstituted phenyl analog (CAS 887465-20-5), based on predicted physicochemical properties derived from molecular structure. Using standard cheminformatics prediction tools (Molinspiration and SwissADME methodologies), the p-tolyl derivative is calculated to have a cLogP approximately 0.5–0.8 log units higher than the phenyl analog, attributable to the additional methyl group . This moderate increase in lipophilicity can enhance membrane permeability while remaining within acceptable drug-like space (cLogP < 5). The target compound also retains three hydrogen bond donors (two from the primary carboxamide on piperidine, one from the urea/amide linker), which is one more HBD than the unsubstituted piperidine-1,4-dicarboxamide core scaffold (2 HBD) .

ADME prediction lipophilicity permeability drug-likeness

Free Primary Carboxamide on Piperidine Provides a Synthetic Conjugation Handle Absent in N-Alkylated or Cyclized Analogs

The target compound features a free primary carboxamide (-C(=O)NH2) at the 4-position of the piperidine ring, confirmed by the IUPAC name 1-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide . In contrast, structurally related vendor-offered analogs such as N-(3-chlorobenzyl)-1-(5-oxo-1-(p-tolyl)pyrrolidine-3-carbonyl)piperidine-4-carboxamide (CAS 1291855-47-4) carry a 3-chlorobenzyl substituent on the carboxamide nitrogen, eliminating the free primary amide . Similarly, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 1904244-11-6) replaces the piperidine-1,4-dicarboxamide linker entirely with a nicotinamide moiety . The free primary amide in 887465-66-9 provides a chemically accessible handle for further derivatization (e.g., biotinylation, fluorophore conjugation, PEGylation) that is not available in these substituted analogs.

synthetic versatility bioconjugation chemical probe design building block

Best-Validated Research Application Scenarios for N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide (887465-66-9)


CCR5 Antagonist Hit Identification and Lead Optimization Campaigns

The 5-oxopyrrolidine scaffold is a validated pharmacophore for CCR5 antagonism, with optimized analogs achieving sub-nanomolar antiviral potency (EC50 = 0.59 nM) in HIV-1 replication assays [1]. 887465-66-9 can serve as a starting point for hit-to-lead optimization in CCR5-targeted antiviral programs. Its free primary carboxamide enables rapid analog synthesis via amide coupling, facilitating SAR exploration around the piperidine-4-carboxamide region. The p-tolyl group provides a benchmark for assessing the impact of para-substitution on target affinity and selectivity, with the phenyl analog (CAS 887465-20-5) available as a direct comparator for head-to-head profiling .

Chemical Probe Development Requiring a Free Primary Amine Conjugation Handle

Among commercially available 5-oxo-1-(p-tolyl)pyrrolidine derivatives, 887465-66-9 is uniquely positioned as the analog retaining a free primary carboxamide on the piperidine ring, as confirmed by its IUPAC nomenclature and vendor catalog data . This structural feature makes it the preferred choice for chemoproteomics pull-down experiments (e.g., immobilization on NHS-activated Sepharose), fluorescent probe synthesis (e.g., BODIPY or TAMRA conjugation), and biotinylated probe development for target identification studies. Competing analogs such as CAS 1291855-47-4 cannot be used for such applications without prior deprotection or resynthesis.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a predicted molecular weight of 344.42 Da, three hydrogen bond donors, and a calculated cLogP in the 1.5–2.0 range , 887465-66-9 resides in favorable physicochemical space for CNS drug discovery (MW < 400, cLogP 1–4, HBD ≤ 3). The p-tolyl substituent provides a modest lipophilicity increment (~0.5–0.8 log units) over the phenyl analog , offering a controlled parameter for permeability-solubility optimization studies. Researchers investigating structure-property relationships in heterocyclic carboxamide series can use this compound to empirically validate predicted permeability and metabolic stability trends.

Quote Request

Request a Quote for N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.